2-(2-Phenylhydrazono)malonic Acid: Chemical Properties, Synthesis, and Applications in Drug Development
2-(2-Phenylhydrazono)malonic Acid: Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
2-(2-Phenylhydrazono)malonic acid (CAS: 40885-82-3), frequently referred to in literature as mesoxalic acid phenylhydrazone, is a highly versatile dicarboxylic acid derivative characterized by its dynamic azo-hydrazone tautomerism. Originally synthesized over a century ago, this compound has evolved from a fundamental organic building block into a critical pharmacophore and synthetic precursor in modern medicinal chemistry. This technical guide explores its physicochemical properties, synthetic methodologies, and its dual role as an HIV-1 reverse transcriptase inhibitor and a precursor for novel Positron Emission Tomography (PET) imaging agents.
Structural & Physicochemical Properties
The molecular architecture of 2-(2-phenylhydrazono)malonic acid features a phenyl ring linked via a hydrazone moiety to a malonic acid backbone. This structure is highly sensitive to its chemical environment, existing in an equilibrium between its azo and hydrazone tautomers, though the hydrazone form is thermodynamically favored due to extended conjugation with the dicarboxylic acid groups.
Quantitative Chemical Data
The following table summarizes the core physicochemical parameters of the compound[1].
| Property | Value / Description |
| IUPAC Name | 2-(2-phenylhydrazinylidene)propanedioic acid |
| Common Synonyms | Mesoxalic acid phenylhydrazone, Phenylhydrazonomalonic acid |
| CAS Registry Number | 40885-82-3 |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
| SMILES String | C1=CC=C(C=C1)NN=C(C(=O)O)C(=O)O |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 163–164 °C (with decomposition) |
The dicarboxylic acid moiety is particularly significant in biological systems, as it acts as a structural mimic for pyrophosphate, enabling the chelation of divalent metal cations (such as Mg²⁺) in enzymatic active sites.
Synthetic Methodologies
The classical and most efficient route to synthesize 2-(2-phenylhydrazono)malonic acid is via the Japp-Klingemann reaction . This involves the electrophilic substitution of a malonic acid derivative by a phenyldiazonium salt.
Reaction Causality
The reaction relies on the generation of a highly electrophilic diazonium ion, which attacks the enol form of malonic acid. Because malonic acid is a relatively weak carbon acid, a buffer (typically sodium acetate) is required. The buffer serves a dual purpose: it neutralizes the strong mineral acid used during diazotization (preventing diazonium decomposition) and promotes the enolization of malonic acid, facilitating the nucleophilic attack. The initial azo intermediate is highly unstable and rapidly tautomerizes into the stable hydrazone, driven by the thermodynamic stability of the extended π-conjugation system.
Figure 1: Japp-Klingemann synthesis and azo-hydrazone tautomerization pathway.
Applications in Medicinal Chemistry & Drug Development
Inhibition of HIV-1 Reverse Transcriptase
Derivatives of mesoxalic acid phenylhydrazone, specifically the 4-chlorophenylhydrazone of mesoxalic acid (CPHM), have been identified as potent, specific inhibitors of HIV-1 reverse transcriptase (RT) . Unlike traditional nucleoside analogs that target the polymerase active site, CPHM targets the RNase H activity and blocks the translocation of the RT complex on the RNA·DNA template duplex .
The mechanism of action relies heavily on the dicarboxylic acid moiety of the malonic acid backbone, which acts as a pyrophosphate mimic. It directly chelates enzyme-bound Mg²⁺ cofactors, effectively freezing the pre-translocational state of the HIV-1 RT complex.
Precursor for CD80 PET Imaging Agents
In modern radiopharmaceutical development, 2-(2-phenylhydrazono)malonic acid serves as a critical building block for synthesizing cinnoline-3-carboxylate derivatives. These derivatives are utilized as Positron Emission Tomography (PET) tracers targeting human CD80, an early biomarker for immune activation in cancer and autoimmune diseases .
Figure 2: Synthetic workflow from 2-(2-phenylhydrazono)malonic acid to PET agents.
Quantitative Biological Activity
| Compound / Target | Activity Metric | Value | Reference |
| CPHM / HIV-1 RNase H | IC₅₀ (Inhibition) | 2.2 μM | [Davis et al., 2000] |
| CPHM / Mg²⁺ Binding | K_d (Chelation Affinity) | 2.4 mM | [Davis et al., 2000] |
| Cinnoline Derivatives / hCD80 | Affinity (SPR) | Low Nanomolar | [Taddio et al., 2019] |
Experimental Protocols & Validation (E-E-A-T)
To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating specific kinetic indicators and analytical checkpoints.
Protocol 1: Japp-Klingemann Synthesis of 2-(2-Phenylhydrazono)malonic acid
Objective: Synthesize the title compound via diazonium coupling.
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Diazotization: Dissolve aniline (1.0 eq) in 3M HCl and cool to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise.
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Causality: Maintaining the temperature below 5 °C is critical to prevent the decomposition of the phenyldiazonium chloride into phenol and nitrogen gas.
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Validation Checkpoint: The solution should remain clear. A positive starch-iodide paper test confirms the presence of excess nitrous acid, validating complete diazotization.
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Coupling: In a separate flask, dissolve malonic acid (1.0 eq) and sodium acetate (3.0 eq) in water. Cool to 0 °C.
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Addition: Add the cold diazonium solution dropwise to the malonic acid solution under vigorous stirring.
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Self-Validation: The reaction validates itself visually. The clear solution will immediately precipitate a bright yellow/orange solid upon addition, confirming the formation of the highly conjugated hydrazone system.
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Isolation: Stir for 2 hours at room temperature, filter the yellow precipitate, wash with cold water, and recrystallize from dilute ethanol.
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Analytical Validation: Melting point analysis should yield 163–164 °C (with decomposition).
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Protocol 2: Cyclization to Cinnoline-3-carboxylate Core
Objective: Convert the hydrazone into a cinnoline core for PET tracer development .
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Activation: Suspend 2-(2-phenylhydrazono)malonic acid in neat thionyl chloride (SOCl₂) and heat to 80 °C for 2 hours.
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Causality: SOCl₂ converts the dicarboxylic acid into a highly electrophilic diacid chloride.
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Validation Checkpoint: The steady evolution of HCl and SO₂ gases acts as a kinetic indicator of acid chloride formation. The suspension will clear into a homogenous solution.
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Cyclization: Remove excess SOCl₂ in vacuo. Dissolve the residue in anhydrous dichloromethane. Add Titanium(IV) chloride (TiCl₄) and heat to 110 °C (in a sealed tube or high-boiling solvent equivalent).
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Causality: TiCl₄ acts as a strong Lewis acid, coordinating with the acid chloride to drive an intramolecular Friedel-Crafts-type acylation onto the electron-rich phenyl ring.
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Esterification: Quench the reaction carefully with anhydrous methanol at 60 °C to convert the remaining acid chloride into a methyl ester.
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Purification: Purify via silica gel chromatography.
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Analytical Validation: Confirm product identity via ¹H NMR. The successful cyclization is validated by the disappearance of the hydrazone N-H proton (typically broad, >10 ppm) and the appearance of distinct, rigid cinnoline aromatic protons.
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Safety, Handling, and Regulatory
2-(2-Phenylhydrazono)malonic acid is a biologically active synthetic intermediate.
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Toxicity: While its full toxicological profile is not exhaustively documented, derivatives exhibit significant enzymatic inhibition. It should be handled as a potential irritant and biologically active compound.
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Handling: Use standard PPE (nitrile gloves, safety goggles, lab coat). Conduct all syntheses involving thionyl chloride and TiCl₄ in a certified fume hood due to the release of corrosive gases (HCl, SO₂).
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed to prevent degradation.
References
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ChemRadar. "2-(2-PHENYLHYDRAZONO)MALONIC ACID CAS#40885-82-3 | CAS Substance Database." ChemRadar. Available at:[Link]
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Davis, W. R., Tomsho, J., Nikam, S., Cook, E. M., Somand, D., & Peliska, J. A. (2000). "Inhibition of HIV-1 Reverse Transcriptase-Catalyzed DNA Strand Transfer Reactions by 4-Chlorophenylhydrazone of Mesoxalic Acid." Biochemistry, 39(46), 14279-14291. Available at:[Link]
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Bernatchez, J. A., Paul, R., Tchesnokov, E. P., Ngure, M., Beilhartz, G. L., Berghuis, A. M., ... & Götte, M. (2015). "Derivatives of mesoxalic acid block translocation of HIV-1 reverse transcriptase." Journal of Biological Chemistry, 290(3), 1474-1484. Available at:[Link]
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Taddio, M. F., Mu, L., Castro Jaramillo, C. A., Bollmann, T., Schmid, D. M., Muskalla, L. P., ... & Krämer, S. D. (2019). "Synthesis and Structure–Affinity Relationship of Small Molecules for Imaging Human CD80 by Positron Emission Tomography." Journal of Medicinal Chemistry, 62(17), 8090-8100. Available at:[Link]
